molecular formula C27H30ClF3N4O2 B1236435 1-benzoyl-N-[3-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]propyl]-2-methyl-1-azaspiro[4.5]dec-3-ene-2-carboxamide

1-benzoyl-N-[3-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]propyl]-2-methyl-1-azaspiro[4.5]dec-3-ene-2-carboxamide

Cat. No.: B1236435
M. Wt: 535 g/mol
InChI Key: XDRZVQDEWUNICW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzoyl-N-[3-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]propyl]-2-methyl-1-azaspiro[4.5]dec-3-ene-2-carboxamide is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.

Scientific Research Applications

Chemical Synthesis and Regioselectivity

A study by Koszytkowska-Stawińska et al. (2004) examined the acylation of related compounds, providing insights into the base and acyl chloride effects on regioselectivity. This research contributes to understanding how modifications in the acylation process can influence the chemical properties and potential applications of compounds like 1-benzoyl-N-[3-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]propyl]-2-methyl-1-azaspiro[4.5]dec-3-ene-2-carboxamide (Koszytkowska-Stawińska, Gębarowski, & Sas, 2004).

Antiviral Activity

Apaydın et al. (2020) synthesized a series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, which showed strong activity against influenza A/H3N2 virus and human coronavirus. This indicates the potential for derivatives of this compound in antiviral drug development (Apaydın, Loy, Stevaert, & Naesens, 2020).

Application in Organic Synthesis

The work of Konovalova et al. (2013) and Martin‐Lopez & Bermejo (1998) illustrates the use of similar compounds in organic synthesis, particularly in forming spiro compounds and azaspiro[4.5]decane systems, respectively. These studies are relevant for understanding the synthesis pathways and potential applications in organic chemistry for compounds like this compound (Konovalova, Shklyaev, Slepukhin, & Maslivets, 2013); (Martin‐Lopez & Bermejo, 1998).

Exploration of Structural Analogues

Research by Raber, Brun, & Heimgartner (2007) and Dalloul et al. (2017) involves the synthesis of structural analogues and derivatives of azaspiro[4.5]decanes. These studies contribute to a broader understanding of the chemical space around compounds like this compound and their potential applications (Raber, Brun, & Heimgartner, 2007); (Dalloul, El-nwairy, Shorafa, & Samaha, 2017).

Properties

Molecular Formula

C27H30ClF3N4O2

Molecular Weight

535 g/mol

IUPAC Name

1-benzoyl-N-[3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propyl]-2-methyl-1-azaspiro[4.5]dec-3-ene-2-carboxamide

InChI

InChI=1S/C27H30ClF3N4O2/c1-25(24(37)33-16-8-15-32-22-21(28)17-20(18-34-22)27(29,30)31)13-14-26(11-6-3-7-12-26)35(25)23(36)19-9-4-2-5-10-19/h2,4-5,9-10,13-14,17-18H,3,6-8,11-12,15-16H2,1H3,(H,32,34)(H,33,37)

InChI Key

XDRZVQDEWUNICW-UHFFFAOYSA-N

SMILES

CC1(C=CC2(N1C(=O)C3=CC=CC=C3)CCCCC2)C(=O)NCCCNC4=C(C=C(C=N4)C(F)(F)F)Cl

Canonical SMILES

CC1(C=CC2(N1C(=O)C3=CC=CC=C3)CCCCC2)C(=O)NCCCNC4=C(C=C(C=N4)C(F)(F)F)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzoyl-N-[3-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]propyl]-2-methyl-1-azaspiro[4.5]dec-3-ene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
1-benzoyl-N-[3-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]propyl]-2-methyl-1-azaspiro[4.5]dec-3-ene-2-carboxamide
Reactant of Route 3
1-benzoyl-N-[3-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]propyl]-2-methyl-1-azaspiro[4.5]dec-3-ene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
1-benzoyl-N-[3-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]propyl]-2-methyl-1-azaspiro[4.5]dec-3-ene-2-carboxamide
Reactant of Route 5
1-benzoyl-N-[3-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]propyl]-2-methyl-1-azaspiro[4.5]dec-3-ene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
1-benzoyl-N-[3-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]propyl]-2-methyl-1-azaspiro[4.5]dec-3-ene-2-carboxamide

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